molecular formula C9H13NO B1265762 [3-(Dimethylamino)phenyl]methanol CAS No. 23501-93-1

[3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762
CAS No.: 23501-93-1
M. Wt: 151.21 g/mol
InChI Key: YTUXZVSDDHCTBZ-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)phenyl]methanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Conformational Study

[3-(Dimethylamino)phenyl]methanol has been the subject of structural and conformational studies. For example, Zhang et al. (2015) investigated its X-ray structure and hydrogen bonding interactions in tris(2-(dimethylamino)phenyl)methanol salt derivatives. They noted that the hydrogen bond plays a significant role in the conformational conversions of molecules (Zhang et al., 2015).

2. Photophysical Properties

Research by Singh and Darshi (2004) focused on the fluorescence properties of related compounds, examining electronic absorption and fluorescence in different environments. This study highlighted the solvatochromic fluorescence and its correlation with solvent polarity (Singh & Darshi, 2004).

3. Hydrogen Bonding Interactions

Pivovarenko, Wróblewska, and Błażejowski (2004) studied the impact of hydrogen bonding interactions on electronic absorption and emission transitions. Their research provided insights into how hydrogen bonding affects the spectral characteristics of this compound derivatives (Pivovarenko et al., 2004).

4. Excited State Intramolecular Proton Transfer

The molecule’s behavior in excited states, specifically the intramolecular proton transfer processes, was explored by Liu et al. (2019). They provided a theoretical interpretation of the excited-state hydrogen bonding mechanisms, contributing to a better understanding of its photophysical properties (Liu et al., 2019).

Mechanism of Action

The mechanism of action for similar compounds involves the alkylation reaction of ketene silyl acetals with different electrophiles . In the case of reactions with thionyl chloride, the conversion of alcohols to alkyl halides proceeds through a substitution reaction – specifically, an SN2 mechanism .

Safety and Hazards

“[3-(Dimethylamino)phenyl]methanol” should be handled with care. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. It is also advised to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

The future directions for “[3-(Dimethylamino)phenyl]methanol” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of fluorinated alcohols as solvents and promoters of chemical transformations is a promising area of research .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUXZVSDDHCTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178068
Record name m-(Dimethylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23501-93-1
Record name 3-(Dimethylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23501-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(Dimethylamino)benzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Dimethylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(dimethylamino)benzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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